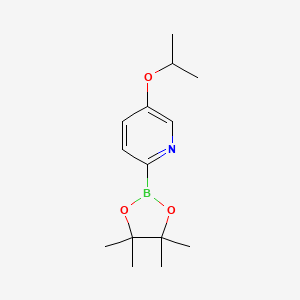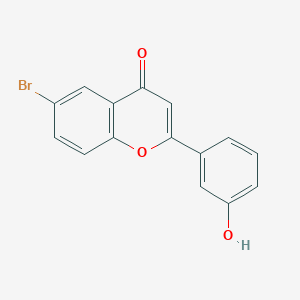
6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(3-hydroxyphenyl)-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The bromine atom may also play a role in enhancing the compound’s biological activity by facilitating interactions with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyphenyl)-4H-chromen-4-one: Lacks the bromine atom, which may result in different biological activities.
6-Chloro-2-(3-hydroxyphenyl)-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
6-Fluoro-2-(3-hydroxyphenyl)-4H-chromen-4-one: Contains a fluorine atom, which can influence its chemical behavior and interactions.
Uniqueness
6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its non-brominated counterparts. The bromine atom can also facilitate specific interactions with molecular targets, making this compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H9BrO3 |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
6-bromo-2-(3-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8,17H |
InChI Key |
OMGOVFIKWLKTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine](/img/structure/B14856731.png)
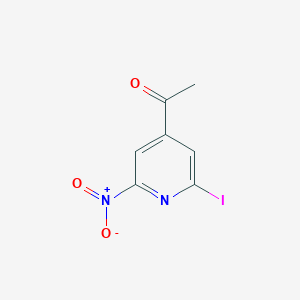
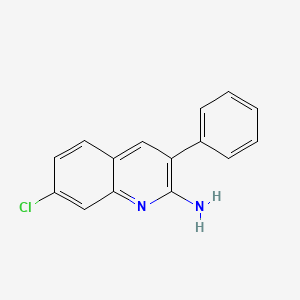
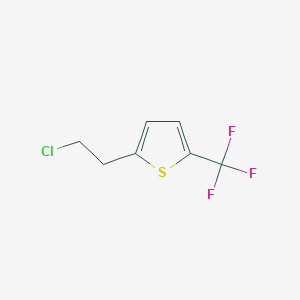
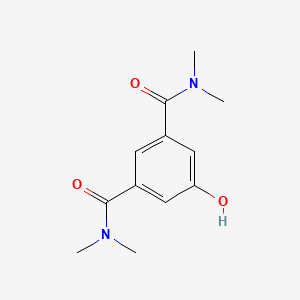
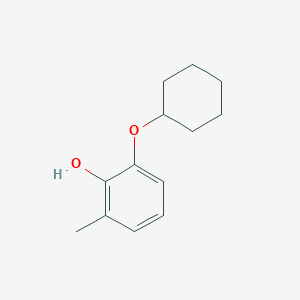
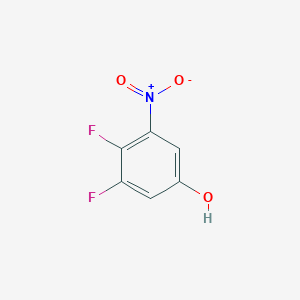
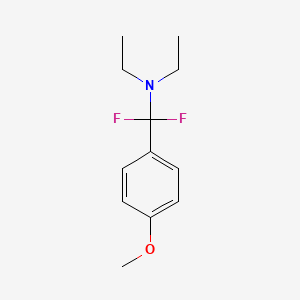
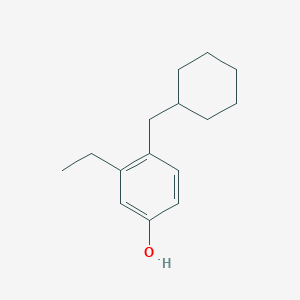
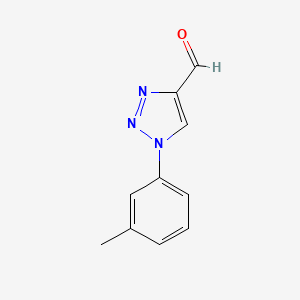
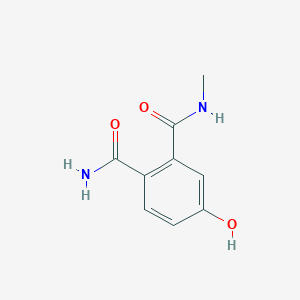
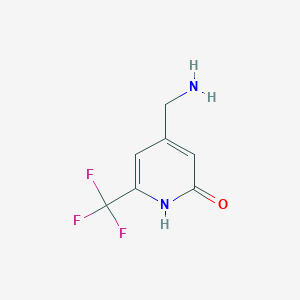
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B14856817.png)
